AKP-11

概述

描述

AKP-11 is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. It binds to S1P1 and activates intracellular signaling pathways, including AKT and ERKs. Unlike FTY720, another S1P1 agonist, this compound’s mechanism of S1P1 downregulation is independent of sphingosine kinase activity, making it a direct agonist of S1P1 .

准备方法

合成路线: AKP-11 的合成路线涉及特定化学反应,以获得所需的化合物。不幸的是,详细的合成程序在文献中并不容易获得。

工业生产: 关于 this compound 大规模工业生产方法的信息有限。研究人员正在努力优化其合成方法,以用于潜在的治疗应用。

化学反应分析

AKP-11 经历各种化学反应,包括氧化、还原和取代。这些反应中使用的常用试剂和条件尚未公开。

科学研究应用

Multiple Sclerosis

AKP-11 has shown promising results in preclinical studies for the treatment of multiple sclerosis. In animal models, specifically experimental autoimmune encephalomyelitis (EAE), this compound demonstrated comparable efficacy to Fingolimod while exhibiting a better safety profile. Unlike Fingolimod, which causes significant lymphopenia and other adverse effects such as bradycardia and lung vascular leaks, this compound induced milder and reversible lymphopenia, suggesting its potential as a safer alternative for MS treatment .

Table 1: Comparison of Efficacy and Safety Profiles

| Parameter | This compound | Fingolimod (FTY720) |

|---|---|---|

| Lymphopenia | Milder and reversible | Severe and prolonged |

| Bradycardia | Undetectable | Significant |

| Lung Vascular Leaks | Reduced | Significant |

| Therapeutic Efficacy | Comparable | Comparable |

Psoriasis Treatment

In addition to MS, this compound is being investigated for its effectiveness in treating psoriasis. A Phase 1 clinical trial demonstrated that topical application of this compound resulted in significant reductions in plaque severity among patients with mild to moderate psoriasis. The study indicated that this compound was safe, well-tolerated, and did not show detectable plasma levels, highlighting its favorable pharmacokinetic profile .

Case Study: Phase 1 Clinical Trial for Psoriasis

- Participants: 16 subjects (4 healthy volunteers and 12 psoriasis patients)

- Duration: 28 days

- Outcome: Significant reduction in local psoriasis severity index (p=0.0016) with no clinically significant adverse events reported.

Future Research Directions

Given the encouraging results from initial studies, further clinical trials are planned to explore the efficacy of this compound in treating other inflammatory skin diseases such as atopic dermatitis and prurigo nodularis. The ongoing research aims to confirm its safety and effectiveness across a broader patient population .

作用机制

AKP-11 的机制涉及与 S1P1 结合,导致下游信号传导。它影响淋巴细胞外流和免疫反应,从而有助于其治疗效果。

相似化合物的比较

虽然详细的比较很少,但 AKP-11 由于其直接的 S1P1 激动作用而脱颖而出。类似的化合物包括 FTY720(间接调节 S1P1)和其他 S1P 受体激动剂。

生物活性

AKP-11 is a novel compound classified as a sphingosine-1-phosphate receptor 1 (S1P1) agonist, which has been studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical models, and safety profile based on diverse research findings.

This compound functions primarily through its agonistic action on the S1P1 receptor. This receptor plays a crucial role in regulating lymphocyte egress from lymphoid organs, a mechanism that is also implicated in the action of Fingolimod (FTY720), another S1P1 agonist. However, this compound exhibits distinct properties that may offer advantages over FTY720:

- Direct Agonism : Unlike FTY720, the downregulation of S1P1 by this compound does not depend on sphingosine kinase activity, indicating a more direct mechanism of action .

- Reversible Lymphopenia : this compound induces milder and reversible lymphopenia compared to FTY720. This is significant as lymphopenia can lead to increased susceptibility to infections and other complications .

- Cell Signaling Activation : Binding of this compound to S1P1 leads to the internalization of the receptor and activation of intracellular signaling pathways involving AKT and ERKs, which are critical for cell survival and proliferation .

Experimental Autoimmune Encephalomyelitis (EAE)

EAE serves as an established animal model for studying MS. In comparative studies, both this compound and FTY720 were administered orally to EAE models starting at the onset of clinical symptoms. The findings demonstrated:

- Therapeutic Efficacy : Both compounds significantly attenuated clinical symptoms of EAE (p<0.001), indicating their effectiveness in reducing disease severity .

- Dosage Comparison : A dosage of 1.3 mg/kg for this compound was found to be comparably effective to 1 mg/kg of FTY720, suggesting similar therapeutic potentials .

Table 1: Comparative Efficacy of this compound and FTY720

| Compound | Dosage (mg/kg) | Efficacy (p-value) | Lymphopenia Severity |

|---|---|---|---|

| This compound | 1.3 | <0.001 | Mild/Reversible |

| FTY720 | 1.0 | <0.001 | Severe |

Safety Profile

The safety profile of this compound appears favorable when compared to FTY720:

- Adverse Effects : While FTY720 is associated with significant adverse effects such as bradycardia and pulmonary vascular leaks, this compound showed negligible effects on heart rate and reduced incidence of lung vascular leaks .

- Reconstitution of Lymphocytes : Following cessation of treatment, lymphocyte levels returned to baseline more rapidly in this compound treated animals compared to those treated with FTY720, suggesting a better tolerability profile .

Case Studies and Research Findings

A series of studies have reinforced the promising biological activity of this compound:

Study Highlights

- Immunomodulatory Activity : In vitro studies demonstrated that this compound effectively modulates immune responses by influencing lymphocyte behavior without inducing severe side effects typical of existing therapies .

- Clinical Implications : Given its favorable safety profile and therapeutic efficacy, this compound presents a viable option for further clinical development targeting MS and potentially other autoimmune disorders .

属性

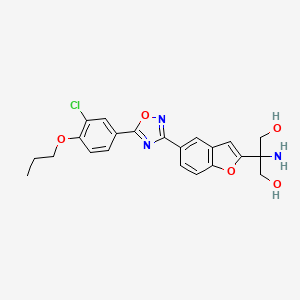

IUPAC Name |

2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNUTRJSCOJJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。